Desethyl Terbuthylazine-d9

Übersicht

Beschreibung

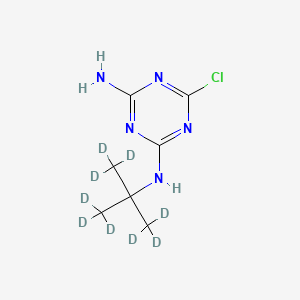

Desethyl Terbuthylazine-d9 is a deuterated analog of desethyl terbuthylazine, a metabolite of the herbicide terbuthylazine. It is widely used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to quantify trace levels of terbuthylazine and its metabolites in environmental and biological samples. The deuterium atoms (d9) replace hydrogen atoms at specific positions, enhancing its stability and reducing interference during isotopic dilution analysis .

Key characteristics:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Desethyl Terbuthylazine-d9 involves the deuteration of Desethyl Terbuthylazine. The process typically includes the introduction of deuterium atoms into the molecular structure of Desethyl Terbuthylazine. This can be achieved through various methods, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent incorporation of deuterium atoms. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified using techniques such as chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Desethyl Terbuthylazine-d9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .

Wissenschaftliche Forschungsanwendungen

Desethyl Terbuthylazine-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Environmental Science: Used as a tracer to study the degradation and mobility of herbicides in soil and water.

Analytical Chemistry: Employed as a reference standard in mass spectrometry to quantify the presence of Terbuthylazine and its metabolites.

Biochemistry: Utilized in studies to understand the metabolic pathways of herbicides in living organisms.

Pharmaceutical Research: Investigated for its potential effects on human health and its role in the development of new herbicides.

Wirkmechanismus

The mechanism of action of Desethyl Terbuthylazine-d9 is similar to that of Terbuthylazine. It inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II. This leads to the accumulation of reactive oxygen species, causing oxidative stress and ultimately cell death. The molecular targets include the D1 protein in the photosystem II complex.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Metabolites

Desethyl Terbuthylazine-d9 belongs to the triazine herbicide metabolite family. Below is a comparative analysis with structurally related compounds:

Physicochemical and Environmental Behavior

Adsorption Dynamics

- This compound: Adsorbs strongly to montmorillonite clay at low pH (pKa ~2) due to protonation of its amino groups. Binding increases as pH decreases from 10 to 2 .

- Hydroxydesethyl Terbuthylazine: Shows maximum adsorption at pH 4–4.5 (pKa ~5), attributed to partial protonation.

Environmental Detection

- Desethyl Terbuthylazine and its hydroxylated form are detected in 9–10% of water samples, often below regulatory limits but persistent due to moderate biodegradability .

- In contrast, atrazine metabolites like desethyl atrazine are more frequently detected but degrade faster under aerobic conditions .

Isotopic Standards

- This compound : Preferred for LC-MS due to minimal matrix effects. Its deuterium labeling ensures accurate quantification in complex matrices like soil and water .

- Terbuthylazine-d5 : Used interchangeably in some assays but lacks specificity for metabolite tracking .

Detection Limits

- This compound achieves detection limits of 0.5 ng/L in water, comparable to other triazine standards like desisopropylatrazine-d5 .

Research Findings and Data Tables

Table 1: pH-Dependent Adsorption to Montmorillonite Clay

| Compound | pH Range | Adsorption Efficiency | Key Factor |

|---|---|---|---|

| This compound | 2–10 | Increases as pH decreases | Protonation at pKa ~2 |

| Hydroxydesethyl Terbuthylazine | 2–10 | Peaks at pH 4–4.5 | Partial protonation at pKa ~5 |

Source: Dialysis experiments using ¹⁴C-labeled compounds .

Table 2: Environmental Detection Frequency

| Compound | % Positive Samples | Typical Concentration |

|---|---|---|

| Desethyl Terbuthylazine | 9–10% | <0.5 ng/L |

| Hydroxydesethyl Terbuthylazine | 9–10% | <0.5 ng/L |

| Thiabendazole (fungicide) | 26% | >0.5 ng/L |

Source: Monitoring of priority substances in EU water policy .

Biologische Aktivität

Desethyl Terbuthylazine-d9 is a deuterated metabolite of the herbicide terbuthylazine, primarily utilized in agricultural practices for weed control. This compound, with the CAS number 1219798-52-3, is recognized for its biological activity as an inhibitor of acetolactate synthase (ALS), an enzyme critical in the biosynthesis of branched-chain amino acids in plants and some microorganisms. Understanding its biological activity is essential for evaluating its environmental impact and potential health effects.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂ClN₅ |

| Molecular Weight | 210.71 g/mol |

| CAS Number | 1219798-52-3 |

| Melting Point | Not specified |

| Density | Not specified |

This compound functions by inhibiting ALS, which disrupts the synthesis of essential amino acids, leading to plant growth inhibition and eventual death. This mechanism is shared with other triazine herbicides, making it effective against a broad spectrum of weeds. The inhibition of ALS can also affect non-target species, raising concerns about ecological safety.

Biological Activity Studies

- Inhibition Studies : Research has shown that this compound exhibits significant inhibitory activity against ALS in various plant species. In vitro assays demonstrated IC₅₀ values comparable to those of its parent compound, terbuthylazine .

- Environmental Impact : A study assessed the leaching potential of this compound in soil, revealing that it persists in the environment longer than many other herbicides, raising concerns about groundwater contamination .

- Toxicological Assessments : Toxicity studies indicate that while this compound is less toxic than some herbicides, it still poses risks to aquatic organisms and non-target plant species due to its systemic nature .

Case Studies

- Case Study 1 : A field study conducted in agricultural settings showed that residues of this compound were detectable in soil and water samples months after application, indicating its persistence and potential for bioaccumulation .

- Case Study 2 : In a controlled laboratory environment, exposure to this compound resulted in significant phytotoxic effects on sensitive crops such as soybeans and corn, highlighting the need for careful management practices in areas where this metabolite may be present .

Q & A

Basic Research Questions

Q. How is Desethyl Terbuthylazine-d9 synthesized and characterized for use as an analytical reference standard?

- Methodology : Synthesis typically involves deuterium substitution at specific positions (e.g., tert-butyl-d9 group) via isotopic labeling techniques. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic purity verification (≥99 atom% D), and high-performance liquid chromatography (HPLC) for chemical purity assessment. Stability testing under controlled storage conditions (-20°C, inert atmosphere) ensures long-term usability .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution for quantification. Sample preparation involves solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Method validation should include recovery studies (70–120%), limits of detection (LOD < 0.1 µg/L), and matrix effect evaluations to account for co-eluting contaminants .

Q. What are the stability considerations for this compound in experimental setups?

- Methodology : Stability is pH- and temperature-dependent. Store at -20°C in amber glass vials to prevent photodegradation. For aqueous solutions, use acidified conditions (pH 3–4) to minimize hydrolysis. Monitor degradation via periodic LC-MS analysis, particularly in studies exceeding 72 hours .

Q. How does this compound function as an internal standard in pesticide residue analysis?

- Methodology : Its deuterated structure minimizes matrix interference during MS detection. Calibration curves are constructed using analyte-to-internal standard peak area ratios. Validate with spiked samples to ensure linearity (R² > 0.99) across the working range (e.g., 0.1–50 µg/L) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods for weighing and preparing solutions. Wear nitrile gloves, lab coats, and safety goggles. For spills, avoid dust generation; collect with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency measures include rinsing exposed skin with soap/water and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. How can researchers design degradation studies to investigate the environmental fate of this compound?

- Methodology : Simulate natural conditions (e.g., UV light, soil microbiota) in controlled reactors. Use isotopically labeled analogs to track degradation pathways via high-resolution MS (HRMS). Quantify transformation products (e.g., hydroxylated or dealkylated derivatives) and apply kinetic models (e.g., first-order decay) to predict half-lives .

Q. What experimental approaches resolve contradictions in sorption data for this compound across soil types?

- Methodology : Conduct batch sorption experiments with varying soil organic matter (SOM) content. Use Freundlich isotherms to model nonlinear sorption behavior. Pair with X-ray diffraction (XRD) to assess clay mineral interactions. Statistical analysis (ANOVA) identifies significant variables (e.g., pH, SOM) influencing discrepancies .

Q. How do isotopic effects of deuterium in this compound influence its reactivity compared to non-deuterated analogs?

- Methodology : Compare reaction rates (e.g., hydrolysis, photolysis) between deuterated and non-deuterated forms using kinetic isotope effect (KIE) studies. Theoretical calculations (DFT) predict bond dissociation energies, while experimental data validate deuterium’s impact on activation barriers .

Q. What advanced techniques validate the degradation pathways of this compound in anaerobic aquatic systems?

- Methodology : Employ stable isotope probing (SIP) with ¹³C-labeled analogs to trace carbon flow in microbial communities. Combine with metagenomic analysis to identify degradative genes. Use time-resolved LC-HRMS to map intermediate metabolites and propose reaction mechanisms .

Q. How can cross-disciplinary approaches improve the detection of this compound in complex matrices?

- Methodology : Integrate immunoaffinity cleanup (antibody-based) for selective extraction from biological samples. Couple with ion mobility spectrometry (IMS) to separate isobaric interferences. Validate using certified reference materials (CRMs) and interlaboratory comparisons to ensure reproducibility .

Eigenschaften

IUPAC Name |

6-chloro-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKQNTMFZLAJDV-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021890 | |

| Record name | 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219798-52-3 | |

| Record name | 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.